1-Chloroundeca-2,5-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84163-94-0 |
|---|---|
Molecular Formula |
C11H19Cl |
Molecular Weight |
186.72 g/mol |
IUPAC Name |
1-chloroundeca-2,5-diene |
InChI |
InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
NTSBIMDOVUHGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Pathways Involving 1 Chloroundeca 2,5 Diene
Isomerization Pathways and Conditions for Transformation to Conjugated Diene Systems
Non-conjugated dienes can be isomerized into more stable conjugated systems under various conditions, including the presence of acids, bases, or metal catalysts. thieme-connect.de This transformation is driven by the increased thermodynamic stability of the resulting conjugated diene, which arises from the delocalization of π-electrons across the newly formed system of alternating double and single bonds. libretexts.org
Base-mediated isomerization is a common method for this transformation, often requiring high temperatures and strong alkaline solutions to facilitate the migration of the double bond. thieme-connect.de Metal ions, such as those from palladium, rhodium, ruthenium, and others, can also catalyze the isomerization. thieme-connect.de The mechanism for transition-metal-mediated isomerization can proceed through two main pathways: a metal-hydride addition-elimination sequence, which requires an external hydrogen source, or via a π-allylmetal hydride complex, which does not. thieme-connect.de For a compound like 1-chloroundeca-2,5-diene, isomerization could potentially lead to a mixture of conjugated dienes, such as 1-chloroundeca-1,3-diene or 1-chloroundeca-2,4-diene, depending on the reaction conditions and the catalyst employed.
Table 1: Conditions for Diene Isomerization
| Catalyst/Reagent | Conditions | Mechanistic Pathway |
|---|---|---|
| Strong Base (e.g., KOH) | High Temperature (150-250 °C) | Base-promoted deprotonation/reprotonation |
| Metal Ions (e.g., Pd, Rh, Ru) | Varies (can be mild) | Metal-hydride addition-elimination or π-allylmetal hydride |
Mechanistic Studies of Electrophilic Addition Reactions to the Alkene Moieties
The double bonds in this compound are susceptible to electrophilic addition reactions. When a reagent like a hydrogen halide (HX) is added, the reaction is initiated by the attack of the π electrons of a double bond on the electrophile (H+). numberanalytics.com This results in the formation of a carbocation intermediate. numberanalytics.com For a non-conjugated diene, the double bonds generally react independently. libretexts.org
The addition of an electrophile to the C2=C3 double bond of this compound would lead to a carbocation at either C2 or C3. The presence of the electron-withdrawing chlorine atom on the adjacent C1 carbon will influence the regioselectivity of this addition. Addition to the C5=C6 double bond would similarly generate a carbocation at C5 or C6. The stability of the resulting carbocation determines the major product, following Markovnikov's rule where the electrophile adds to the carbon with more hydrogen atoms. libretexts.org
In the case of conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products. libretexts.orgjove.com This occurs because the initial carbocation formed is allylic and resonance-stabilized, with the positive charge delocalized over two carbons. libretexts.orglibretexts.org The nucleophile can then attack at either of these positions. The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. jove.commasterorganicchemistry.com While this compound is not conjugated, isomerization to a conjugated system prior to or during electrophilic addition could lead to such product mixtures.
Nucleophilic Substitution Mechanisms at the Chlorinated Carbon Center
The chlorine atom in this compound is located at an allylic position, making it susceptible to nucleophilic substitution reactions. ucalgary.ca Allylic halides are generally more reactive towards nucleophilic substitution than their saturated counterparts. vedantu.comspcmc.ac.in This enhanced reactivity is due to the stabilization of the transition state or carbocation intermediate by the adjacent double bond. vedantu.comspcmc.ac.in
Nucleophilic substitution at this center can proceed through either an Sₙ1 or Sₙ2 mechanism.
Sₙ1 Mechanism: This pathway involves the departure of the chloride ion to form a resonance-stabilized allylic carbocation. The positive charge is delocalized between C1 and C3. The nucleophile can then attack at either of these positions, potentially leading to a mixture of products. The formation of a stable carbocation makes the Sₙ1 pathway favorable, especially with weaker nucleophiles and in polar, protic solvents. vedantu.comspcmc.ac.in
Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon bearing the chlorine atom at the same time as the chloride ion leaves. spcmc.ac.in Allylic halides exhibit enhanced reactivity in Sₙ2 reactions because the p-orbitals of the adjacent double bond can overlap with the p-orbital of the transition state, thereby stabilizing it. spcmc.ac.inlibretexts.org Strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism.
A third possibility is the Sₙ2' mechanism , where the nucleophile attacks the double bond at the C3 position, leading to a rearrangement of the double bond and expulsion of the chloride ion from the C1 position. chemtube3d.com This pathway is more likely to occur when the primary carbon (C1) is sterically hindered. chemtube3d.com
Table 2: Comparison of Nucleophilic Substitution Mechanisms for Allylic Chlorides
| Mechanism | Key Features | Favored by | Potential Products for this compound |
|---|---|---|---|
| Sₙ1 | Two-step, carbocation intermediate, resonance stabilization | Weak nucleophiles, polar protic solvents | Mixture of 1-substituted and 3-substituted undecadienes |
| Sₙ2 | One-step, concerted, transition state stabilization | Strong nucleophiles, polar aprotic solvents | 1-Substituted undeca-2,5-diene |
| Sₙ2' | Concerted, attack at the double bond, allylic rearrangement | Steric hindrance at the α-carbon | 3-Substituted undeca-1,5-diene |
Radical Reactions and Their Mechanistic Implications in Halogenated Diene Systems
The presence of double bonds and a halogen atom in this compound also allows for the participation in radical reactions. These reactions are typically initiated by radical initiators, light, or heat. researchgate.netgoogle.com
A common radical reaction is radical addition to the double bonds. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. The reaction is initiated by the formation of a bromine radical, which then adds to one of the double bonds to form the most stable carbon radical intermediate.
Another significant radical pathway is radical cyclization . In dienes, a radical generated elsewhere in the molecule can add intramolecularly to one of the double bonds, forming a cyclic radical. researchgate.net For a 1,5-diene like this compound, a 5-exo or 6-endo cyclization is possible. The regioselectivity of the cyclization is governed by Baldwin's rules. Radical cascade reactions can also occur, where a series of cyclizations and other radical steps lead to complex polycyclic structures. mdpi.com The chlorine atom can also be abstracted by a radical, or it can be eliminated from a radical intermediate. For example, a chlorine radical can act as a leaving group in certain radical chain processes. nii.ac.jp
Metal-Catalyzed Transformations and Cyclizations of this compound
Transition metals play a pivotal role in catalyzing a wide array of transformations for dienes. nih.gov For this compound, these can range from cross-coupling reactions to complex cyclization and difunctionalization reactions.
Metal-Catalyzed Cyclizations: 1,5-dienes are excellent substrates for metal-catalyzed intramolecular cyclization reactions. nih.gov For example, palladium catalysts can effect the cyclization of dienes through various mechanisms, including those involving π-allyl palladium intermediates. nih.gov Rhodium complexes are also known to catalyze the cycloaddition of dienes. mdpi.com Nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes proceed under mild conditions and can be used to form bicyclic systems. williams.edu
Oxidative cyclization is another powerful method for the synthesis of substituted tetrahydrofurans from 1,5-dienes, often catalyzed by high-valent metals like ruthenium or osmium. beilstein-journals.org
Cross-Coupling Reactions: The allylic chloride moiety in this compound can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the formation of new carbon-carbon bonds at the C1 position.
Difunctionalization Reactions: Metal catalysts, particularly palladium, can promote the 1,2-difunctionalization of conjugated dienes. sioc-journal.cn While this compound is non-conjugated, in situ isomerization to a conjugated system could open up pathways for such reactions, where two new functional groups are added across one of the double bonds.
The specific outcome of these metal-catalyzed reactions is highly dependent on the choice of metal, the ligands, the solvent, and the reaction conditions.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Chloroundeca-1,3-diene |
| 1-Chloroundeca-2,4-diene |
| 1,3-Butadiene |
| 3-Bromo-1-butene |
| 1-Bromo-2-butene |
| Tetrahydrofurans |
| (2E,4Z)-5-chloroundeca-2,4-diene |
| (2E,5E)-1-chlorohepta-2,5-diene |
| 1,5-Cyclooctadiene (B75094) |
| Dichloro(1,5-cyclooctadiene)palladium |
| Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
| 1-chloroundeca-2,5-diyne (B8693331) |
| Ethyl (2Z,4Z)-6-((tert-butyldimethylsilyl)oxy)-5-chloroundeca-2,4-dienoate |
Stereochemical Investigations in the Chemistry of 1 Chloroundeca 2,5 Diene
Analysis of E/Z Isomerism at the Double Bonds and its Implications
The structure of 1-chloroundeca-2,5-diene features two carbon-carbon double bonds, at the C2 and C5 positions. Each of these double bonds can potentially exist as one of two geometric isomers: E (entgegen, meaning opposite) or Z (zusammen, meaning together). This gives rise to the possibility of four distinct diastereomers: (2E,5E), (2Z,5Z), (2E,5Z), and (2Z,5E).
The assignment of E or Z configuration at each double bond would be determined by the Cahn-Ingold-Prelog (CIP) priority rules. creative-chemistry.org.uklibretexts.orgyoutube.com For the double bond at C2, the substituents on C2 are a chlorine atom and a hydrogen atom. On C3, the substituents are the C1 chloromethyl group and the remainder of the undecadiene chain. Chlorine would undoubtedly have a higher priority than hydrogen on C2. The priority on C3 would be determined by comparing the atomic numbers of the atoms directly attached to the double bond carbons.
The specific E/Z configuration of the double bonds would have significant implications for the molecule's physical and chemical properties. For instance, the different spatial arrangements of the isomers would lead to variations in:
Boiling point and melting point: Due to differences in molecular packing and intermolecular forces.
Spectroscopic signatures: Particularly in NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. The coupling constants of vinylic protons in ¹H NMR, for example, are typically different for E and Z isomers.
Reactivity: The accessibility of the double bonds and the allylic positions for reaction can be influenced by the steric hindrance imposed by the specific geometric arrangement.
Stereocontrol Strategies in the Synthesis of this compound
The synthesis of a specific stereoisomer of this compound would necessitate the use of stereocontrolled synthetic methods. Several strategies could theoretically be employed to achieve this, drawing from established methodologies for the synthesis of haloalkenes and dienes. researchgate.netresearchgate.netmdpi.com
One potential approach would be through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. researchgate.net This would likely involve the coupling of a stereodefined vinyl halide with a suitable organoboron or organozinc reagent. For example, a (Z)-1-chloro-1-alkene fragment could be coupled with an appropriate alkenyl partner to construct one of the double bonds with a defined geometry. researchgate.net
Another strategy could involve the stereoselective reduction of a corresponding diyne, 1-chloroundeca-2,5-diyne (B8693331). The use of Lindlar's catalyst, for instance, typically results in the cis (or Z) reduction of an alkyne to an alkene. Conversely, dissolving metal reductions (e.g., sodium in liquid ammonia) generally yield the trans (or E) alkene. By applying these methods sequentially to a molecule with two triple bonds, it would be theoretically possible to control the stereochemistry of the resulting diene.
A hypothetical synthetic approach could also involve an allylic substitution reaction on a suitable precursor, where the stereochemical outcome is controlled by the choice of catalyst and reaction conditions.
Diastereoselectivity and Enantioselectivity in Reactions Involving the Compound
The chiral center at C4 (assuming the double bonds are not symmetrically substituted) and the two double bonds in this compound make it a substrate for various diastereoselective and enantioselective reactions.
Diastereoselectivity: In reactions such as epoxidation, dihydroxylation, or cyclopropanation of the double bonds, the existing stereocenters would influence the facial selectivity of the attack. For example, the approach of a reagent to one of the double bonds could be sterically hindered by the substituent at C4, leading to the preferential formation of one diastereomer over another. Similarly, in reactions involving the allylic chloride, such as nucleophilic substitution, the stereochemistry of the double bonds could direct the incoming nucleophile, resulting in a diastereoselective outcome. nih.govacs.orgorganic-chemistry.orgrsc.org
Enantioselectivity: To achieve enantioselectivity, a chiral catalyst or reagent would be required. For instance, asymmetric hydroarylation or intramolecular Alder-ene reactions could be envisioned. rsc.orgchinesechemsoc.org A chiral nickel catalyst, for example, has been shown to effect the enantioselective hydroarylation of dienes. chinesechemsoc.org Similarly, enantioselective Diels-Alder reactions, where this compound acts as the diene component, could be catalyzed by chiral Lewis acids. rsc.orgnih.govnih.gov The success of such reactions would depend on the ability of the chiral catalyst to differentiate between the two enantiotopic faces of the reacting double bond.
A hypothetical enantioselective reaction is summarized in the table below, illustrating the type of data that would be collected.
| Reaction Type | Chiral Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Asymmetric Epoxidation | Chiral Ti-complex | CH₂Cl₂ | -20 | >95:5 | 98% |
| Enantioselective Hydroarylation | Chiral Ni-complex | Toluene | 25 | 90:10 | 95% |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound exists.
Conformational Dynamics and Their Influence on Reaction Stereochemistry
The reactivity and stereochemical outcome of reactions involving this compound would also be influenced by its conformational dynamics. lumenlearning.comucalgary.ca The molecule possesses multiple single bonds around which rotation can occur, leading to a variety of conformers. The relative energies of these conformers would be determined by steric and electronic interactions. ic.ac.ukimperial.ac.uk
For example, the conformation around the C3-C4 and C4-C5 bonds would determine the spatial relationship between the two double bonds and the allylic chloride. Certain conformations might be more reactive than others due to better orbital overlap or reduced steric hindrance. In a cyclization reaction, for instance, the molecule would need to adopt a specific conformation to bring the reacting ends into proximity.
The study of these conformational dynamics, likely through computational modeling and advanced NMR techniques, would be crucial for understanding and predicting the stereochemical course of reactions. For example, the preferred conformation could dictate the facial bias in an intramolecular reaction, leading to a specific diastereomer. The principles of conformational analysis, such as avoiding eclipsing interactions and favoring anti-arrangements of bulky groups, would be applicable. lumenlearning.com
Computational and Theoretical Studies on 1 Chloroundeca 2,5 Diene
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Landscapes
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and energetics of molecules. For 1-chloroundeca-2,5-diene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate several key features. nih.govscispace.com These calculations would reveal the distribution of electron density, highlighting the polarization of the C-Cl bond and the electron-rich regions of the diene system.
The stability of various conformers of this compound, arising from rotation around the single bonds in the undecane (B72203) chain, can be systematically explored. By calculating the relative energies of these conformers, a potential energy surface can be mapped out, identifying the most stable, low-energy structures. This is crucial for understanding the molecule's preferred shapes and how they might influence its reactivity. For long-chain alkenes, dispersion interactions play a significant role in stabilizing certain folded conformations, a factor that modern DFT methods can account for. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Extended chain, anti-periplanar | 0.00 |
| B | Gauche interaction near C4-C5 | +0.65 |
| C | Folded structure, intramolecular interactions | -1.20 |
| D | Kinked chain due to cis-alkene | +2.50 |
Note: This data is illustrative and based on general principles for long-chain alkenes.
Theoretical Modeling of Reaction Mechanisms, Transition States, and Energy Barriers
Theoretical modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. wikipedia.org For this compound, this could involve studying its participation in reactions such as electrophilic additions to the double bonds or nucleophilic substitution at the chlorinated carbon. DFT calculations are employed to locate the transition state structures for each elementary step of a proposed mechanism. researchgate.net
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy (energy barrier) for each step, which is critical for predicting reaction rates. libretexts.org For instance, the addition of an electrophile like HBr to the diene system would likely proceed through a carbocation intermediate, and theoretical modeling could determine whether the 1,2- or 1,4-addition product is favored both kinetically and thermodynamically. The presence of the chlorine atom can influence the stability of these intermediates and transition states through inductive and hyperconjugative effects.
Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Protonation at C5 | 15.2 |
| Step 2 | Nucleophilic attack at C6 (1,2-addition) | 2.1 |
| Step 3 | Nucleophilic attack at C4 (1,4-addition) | 3.5 |
| Step 4 | Chloride elimination | 25.8 |
Note: This data is hypothetical and serves to illustrate the outputs of theoretical reaction modeling.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comuwindsor.ca For this compound, the HOMO would likely be localized on the π-systems of the double bonds, indicating their nucleophilic character. The LUMO, conversely, would have significant contributions from the σ* anti-bonding orbital of the C-Cl bond, suggesting its susceptibility to nucleophilic attack. scispace.com
In cycloaddition reactions, such as a Diels-Alder reaction where this compound acts as the diene, the relative energies and the coefficients of the atomic orbitals in the HOMO of the diene and the LUMO of the dienophile determine the regioselectivity of the product. wikipedia.orgconicet.gov.ar FMO analysis can predict whether the "ortho" or "meta" product is favored by identifying the largest orbital coefficients on the reacting atoms. imperial.ac.uk
Table 3: Hypothetical FMO Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -9.2 | C2=C3 and C5=C6 π-bonds |
| LUMO | +1.5 | C1-Cl σ-bond |
| HOMO-1 | -10.5 | C-C and C-H σ-bonds |
| LUMO+1 | +2.8 | π-bonds of the diene system |
Note: These values are illustrative and typical for a molecule of this type.
Molecular Dynamics Simulations to Explore Conformational Preferences and Interconversions
While DFT calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic behavior of this compound. acs.org By simulating the motion of all atoms over time, MD can reveal the pathways and rates of interconversion between different conformers. nih.gov
Quantum Chemical Investigations of Halogen-Alkene Interactions and Hyperconjugation Effects
Furthermore, hyperconjugation effects can be quantified. This includes the donation of electron density from the C-C and C-H σ-bonds into the σ* anti-bonding orbital of the C-Cl bond, which can weaken the C-Cl bond. Conversely, lone pair electrons from the chlorine atom can engage in hyperconjugation with adjacent σ* orbitals. These quantum chemical investigations provide a deep understanding of the electronic effects that govern the molecule's structure and behavior. acs.org
Advanced Spectroscopic Characterization for Structural and Mechanistic Research of 1 Chloroundeca 2,5 Diene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Stereochemical Assignment
High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-chloroundeca-2,5-diene and its derivatives. nih.govelsevier.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemistry of the molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the various protons along the undecadiene chain. The olefinic protons on the double bonds at the C2-C3 and C5-C6 positions would appear in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the π-electrons. The protons on the carbon bearing the chlorine atom (C1) would also be expected in a downfield region, likely between 3.5 and 4.5 ppm, influenced by the electronegativity of the chlorine atom. The allylic protons at C4 and C7 would resonate at approximately 2.0-2.5 ppm. The remaining methylene (B1212753) and methyl protons of the undecane (B72203) chain would appear in the upfield region of the spectrum, generally between 0.8 and 1.6 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal correlations between adjacent protons, allowing for the tracing of the entire carbon chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, aiding in the assignment of the ¹³C NMR spectrum.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each carbon atom in the molecule. The olefinic carbons (C2, C3, C5, C6) would be found in the downfield region, typically between 120 and 140 ppm. The carbon atom attached to the chlorine (C1) would resonate at a lower field compared to other saturated carbons, likely in the range of 40-60 ppm. The remaining aliphatic carbons would appear in the upfield region of the spectrum.
For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be crucial. These experiments can identify protons that are close in space, even if they are not directly bonded, which is essential for determining the geometry (E/Z) of the double bonds.
A hypothetical ¹H NMR data table for this compound is presented below:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 4.05 | d | 6.8 |
| H2 | 5.75 | dt | 15.2, 6.8 |
| H3 | 5.50 | dt | 15.2, 6.5 |
| H4 | 2.80 | q | 6.5 |
| H5 | 5.40 | m | - |
| H6 | 5.45 | m | - |
| H7 | 2.05 | q | 7.0 |
| H8-H10 | 1.25-1.40 | m | - |
| H11 | 0.90 | t | 7.2 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Accurate Mass and Fragmentation Analysis of Reaction Products
Advanced mass spectrometry (MS) techniques are critical for the characterization of this compound and its reaction products, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis. chemrxiv.orgchromatographyonline.com
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula with high confidence. For this compound (C₁₁H₁₉Cl), the expected monoisotopic mass would be determined with a precision of a few parts per million (ppm). The presence of the chlorine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.
Tandem mass spectrometry (MS/MS) is utilized to study the fragmentation pathways of the parent ion. In a typical experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. Common fragmentation pathways for a molecule of this nature would include the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). Cleavage at the allylic positions (C4-C5 and C6-C7) is also expected due to the stability of the resulting carbocations.
A hypothetical fragmentation data table for this compound is provided below:
| m/z (Fragment Ion) | Proposed Structure/Loss |
| 186.1223 | [M]⁺ (C₁₁H₁₉³⁵Cl) |
| 188.1193 | [M+2]⁺ (C₁₁H₁₉³⁷Cl) |
| 151.1481 | [M - Cl]⁺ |
| 150.1404 | [M - HCl]⁺ |
| 123.1168 | [C₉H₁₅]⁺ |
| 95.0855 | [C₇H₁₁]⁺ |
| 67.0542 | [C₅H₇]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights in Research Contexts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties. nih.govoberlin.edu
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The C-H stretching vibrations of the alkene C-H bonds would appear above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹. The C=C stretching vibrations of the two double bonds would give rise to one or more bands in the region of 1640-1680 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene and methyl groups would be found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C=C stretching vibrations are expected to produce strong and sharp signals in the Raman spectrum, which can be particularly useful for confirming the presence of the double bonds. The C-Cl stretch would also be observable in the Raman spectrum.
Conformational insights can be gained by analyzing the vibrational spectra under different conditions, such as variable temperature or in different solvents. Changes in the spectra can indicate the presence of different conformers and provide information about their relative stabilities.
A table of expected characteristic vibrational frequencies for this compound is presented below:
| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| =C-H Stretch | 3020 | 3025 |
| C-H Stretch (aliphatic) | 2855-2960 | 2850-2955 |
| C=C Stretch | 1650, 1670 | 1655, 1675 |
| C-H Bend (aliphatic) | 1450-1465 | 1445-1460 |
| C-Cl Stretch | 720 | 715 |
Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination and Absolute Configuration Assignment (if chiral derivatives are synthesized)
Should chiral derivatives of this compound be synthesized, chiroptical spectroscopic methods would be essential for determining the enantiomeric excess (e.e.) and assigning the absolute configuration of the stereogenic centers. cas.czscispace.com These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For a chiral derivative of this compound, the chromophores, such as the double bonds, could give rise to a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration of the chiral centers can often be determined.
Optical rotatory dispersion (ORD) spectroscopy, which measures the change in the angle of optical rotation with wavelength, provides complementary information to CD spectroscopy. The combination of both techniques can provide a more confident assignment of the absolute configuration.
For the determination of enantiomeric excess, chiral high-performance liquid chromatography (HPLC) is often the method of choice. By using a chiral stationary phase, the enantiomers of a chiral derivative can be separated, and their relative amounts can be quantified by a detector, thus providing a direct measure of the e.e.
In research contexts where a new chiral synthesis is developed, these chiroptical methods are crucial for characterizing the stereochemical outcome of the reaction.
A hypothetical data table for the chiroptical analysis of a chiral derivative of this compound is shown below:
| Technique | Parameter | Value |
| Chiral HPLC | Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min | |
| Enantiomeric Excess | 95% e.e. | |
| Circular Dichroism | Wavelength (λmax) | 230 nm |
| Molar Ellipticity ([θ]) | +1.5 x 10⁴ deg·cm²·dmol⁻¹ | |
| Optical Rotation | Specific Rotation ([α]D) | +45.2° |
Derivatization and Functionalization Strategies for 1 Chloroundeca 2,5 Diene
Selective Chemical Modifications of the Isolated Alkene Moieties (e.g., functionalization, cycloadditions as dienophile)
The two isolated double bonds in 1-chloroundeca-2,5-diene present opportunities for selective functionalization. The terminal double bond at the C5 position is generally more sterically accessible and thus more reactive towards certain electrophilic reagents compared to the internal double bond at the C2 position. This inherent difference in reactivity can be exploited for selective transformations.
Functionalization Reactions:
A variety of functionalization reactions can be envisioned for the alkene moieties. For instance, selective epoxidation of the more reactive terminal double bond can be achieved using stoichiometric amounts of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent nucleophilic ring-opening of the resulting epoxide would provide a diverse array of 1,2-difunctionalized derivatives. Similarly, dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions would preferentially occur at the terminal alkene.
Another key transformation is hydroboration-oxidation, which would selectively add a borane (B79455) group to the terminal carbon of the C5 double bond, leading to the corresponding primary alcohol upon oxidation. This provides a route to further functionalization at the terminal end of the molecule, away from the chlorinated center.
Cycloadditions as Dienophile:
While this compound is itself a non-conjugated diene, its alkene moieties can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.orgmasterorganicchemistry.comkharagpurcollege.ac.inwikipedia.org In such reactions, an electron-rich diene would react with one of the double bonds of this compound. The terminal alkene is expected to be the more reactive dienophile due to reduced steric hindrance. For example, reaction with a reactive diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a cyclohexene (B86901) derivative, incorporating the undecene backbone into a new ring system. The presence of the chloroalkyl chain on the resulting cycloadduct provides a handle for subsequent cross-coupling or substitution reactions.
Table 1: Hypothetical Selective Functionalization of Alkene Moieties in this compound
| Reaction | Reagent(s) | Targeted Moiety | Product Type |
| Epoxidation | m-CPBA (1 equiv.) | C5-C6 (terminal) | Epoxide |
| Dihydroxylation | OsO₄, NMO | C5-C6 (terminal) | Diol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | C5-C6 (terminal) | Primary Alcohol |
| Diels-Alder Cycloaddition | 2,3-Dimethyl-1,3-butadiene | C5-C6 (terminal) | Cyclohexene Derivative |
Controlled Transformations of the Chlorinated Carbon Center (e.g., cross-coupling reactions, reduction)
The primary alkyl chloride at the C1 position is a versatile functional group that can undergo a range of transformations, most notably nucleophilic substitution and cross-coupling reactions. The challenge in a polyfunctional molecule like this compound is to achieve these transformations without affecting the alkene moieties.
Cross-Coupling Reactions:
Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for C-C bond formation at the chlorinated center. thieme-connect.denih.govacs.org For example, Suzuki coupling with an aryl boronic acid in the presence of a suitable palladium catalyst and base would replace the chlorine atom with an aryl group. Similarly, Negishi coupling with an organozinc reagent or Kumada coupling with a Grignard reagent can be employed to introduce various alkyl or aryl substituents. The choice of catalyst and reaction conditions is crucial to avoid side reactions involving the alkenes, such as isomerization or oligomerization. The use of ligands that promote the desired reductive elimination from the metal center while disfavoring β-hydride elimination is key. nih.gov
Reduction:
The chloro group can be selectively removed and replaced with a hydrogen atom through various reduction methods. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method, but care must be taken as this can also reduce the double bonds. More chemoselective methods include radical-based reductions using tin hydrides (e.g., tributyltin hydride) or, more preferably, less toxic silane-based reagents. researchgate.netorganic-chemistry.org Recent advances in photoredox catalysis have also enabled the reduction of unactivated alkyl chlorides under mild conditions that are tolerant of other functional groups like alkenes. princeton.edu
Table 2: Illustrative Transformations of the Chlorinated Carbon Center
| Reaction Type | Coupling Partner/Reagent | Catalyst System (Example) | Product Functional Group |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl |
| Negishi Coupling | Alkylzinc chloride | PdCl₂(dppf) | Alkyl |
| Kumada Coupling | Arylmagnesium bromide | Ni(acac)₂ | Aryl |
| Reduction | Tri-n-butyltin hydride, AIBN | - | Hydrogen |
| Photoredox Reduction | Hantzsch ester | Ir(ppy)₃ | Hydrogen |
Exploitation as a Polyfunctional Synthetic Building Block for Complex Molecule Synthesis
The true synthetic utility of this compound lies in its capacity to serve as a polyfunctional building block, where each reactive site can be addressed in a programmed sequence to construct more complex molecules. nih.govacs.org The orthogonal reactivity of the chloro, terminal alkene, and internal alkene groups allows for a stepwise functionalization strategy.
For example, a synthetic sequence could begin with a cross-coupling reaction at the C1 position to install a key structural fragment. Following this, the terminal alkene could be selectively functionalized, for instance, through hydroboration-oxidation to introduce a hydroxyl group. This new hydroxyl group could then be used to direct further reactions or be transformed into another functional group. Finally, the internal alkene could be addressed, perhaps through a metathesis reaction or another addition reaction, to complete the synthesis of a complex target molecule. This modular approach is highly valuable in diversity-oriented synthesis, where a common intermediate can be converted into a library of related compounds.
Design and Synthesis of Derivatives with Tunable Reactivity
By strategically modifying one of the functional groups in this compound, it is possible to design and synthesize derivatives with tunable reactivity at the remaining sites. researchgate.netbohrium.commdpi.comacs.org This concept is central to the development of "smart" reagents and building blocks whose reactivity can be switched on or off by a specific chemical transformation.
For instance, conversion of the chloro group to a more electron-withdrawing group, such as a sulfone, would decrease the electron density of the nearby C2-C3 double bond, making it less susceptible to electrophilic attack and potentially more reactive in other types of transformations. Conversely, converting the chloro group to a bulky silyl (B83357) group via a coupling reaction could sterically hinder the C2-C3 double bond, thereby directing subsequent reactions to the more accessible C5-C6 terminal alkene.
Another strategy involves the temporary protection of one of the alkene moieties. For example, selective protection of the terminal alkene as a dithiolane derivative would allow for extensive chemical manipulation of the internal alkene and the chloro group. Subsequent deprotection would then reveal the terminal alkene for further functionalization. This ability to modulate the electronic and steric properties of the molecule through derivatization allows for a high degree of control over its synthetic applications.
Emerging Research Trajectories and Future Perspectives for 1 Chloroundeca 2,5 Diene
Development of Novel Catalytic Systems for its Selective Transformations
There is currently no published research on the development of novel catalytic systems for the selective transformation of 1-Chloroundeca-2,5-diene. Research in this area would likely focus on leveraging the reactivity of the chloro- and diene functionalities. Potential catalytic transformations could include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the chlorinated position, or selective hydrogenation, epoxidation, or metathesis of the diene system. The development of catalysts that can selectively target one of the double bonds or the carbon-chlorine bond would be a significant area of investigation.
Exploration of its Potential in the Synthesis of Bioactive Molecules and Natural Products
The potential of this compound in the synthesis of bioactive molecules and natural products has not been explored in the available literature. Its structure, containing a long carbon chain with two double bonds and a chlorine atom, suggests it could serve as a building block for various complex molecules. The diene functionality is a common motif in many natural products and can participate in Diels-Alder reactions to form cyclic structures. chemsrc.comlibretexts.orgthe-gist.org The chloro-substituent could be a handle for introducing other functional groups or for creating specific stereocenters, which is crucial in the synthesis of many biologically active compounds. researchgate.netlibretexts.org
Investigation of its Role in Advanced Materials Chemistry and Polymer Science
There are no studies investigating the role of this compound in advanced materials chemistry and polymer science. Given its diene structure, it could potentially be used as a monomer in polymerization reactions to create novel polymers with specific properties. rsc.org The presence of a chlorine atom could enhance properties such as flame retardancy or provide a site for post-polymerization modification. Research in this area would involve exploring its polymerization behavior (e.g., via radical, cationic, or coordination polymerization) and characterizing the resulting polymeric materials for their thermal, mechanical, and optical properties. nationalmaglab.org
Implementation of Green Chemistry Principles in its Synthesis and Applications
As there is no published information on the synthesis of this compound, the implementation of green chemistry principles can only be discussed in a general context. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Current time information in Bangalore, IN.rsc.orgpaperpublications.org For the synthesis of a compound like this compound, this would involve using renewable feedstocks, employing catalytic instead of stoichiometric reagents, minimizing waste by maximizing atom economy, and using safer solvents and reaction conditions. acs.orgacs.org Future research into the synthesis of this compound would benefit from the application of these principles.
Interdisciplinary Research Opportunities Leveraging the Unique Features of this compound
The unique combination of a chloro-substituent and a diene system in a long-chain hydrocarbon suggests potential for interdisciplinary research, although none has been reported. In medicinal chemistry, it could be a scaffold for new therapeutic agents. In materials science, it could be a precursor to functional polymers or coatings. Its structure might also be of interest in the field of chemical ecology, as many insect pheromones are long-chain unsaturated compounds. The exploration of these opportunities would require collaborative efforts between synthetic chemists, biologists, and materials scientists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
